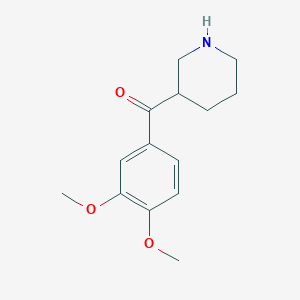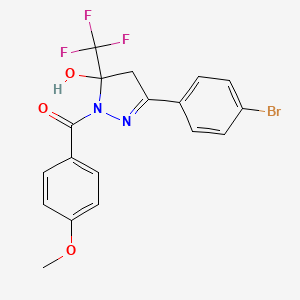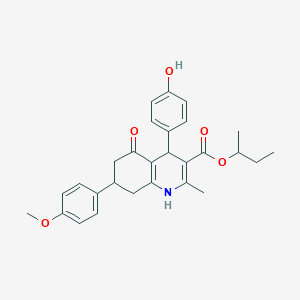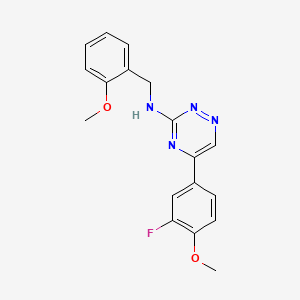
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as DPMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. DPMC is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mecanismo De Acción
The exact mechanism of action of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act as a dopamine receptor antagonist. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to bind to dopamine receptors in the brain, which may help to regulate dopamine levels and improve symptoms associated with certain diseases.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain, the inhibition of certain enzymes, and the reduction of inflammation. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been shown to have potential applications in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is that it is a relatively new compound, and its full range of potential applications and limitations are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential limitations and side effects. Additionally, future research may focus on developing new synthetic compounds that are similar to (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride but have improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride involves several steps, including the reaction of piperidine with 3,4-dimethoxybenzaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with acetyl chloride to form the hydrochloride salt of (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been used in a variety of research studies, including studies on the central nervous system, cardiovascular system, and immune system. (3,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-12-6-5-10(8-13(12)18-2)14(16)11-4-3-7-15-9-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJPPSSBDHUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCNC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethoxyphenyl)carbonyl]piperidine, AldrichCPR | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)

![5-(2-furyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5124544.png)
![3-chloro-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5124549.png)



![3-methyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5124578.png)
![methyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5124590.png)
![ethyl N-[(diethoxyphosphoryl)methyl]-beta-alaninate](/img/structure/B5124634.png)
![1,5-dichloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5124642.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B5124646.png)
![3-(2-fluorophenyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124647.png)